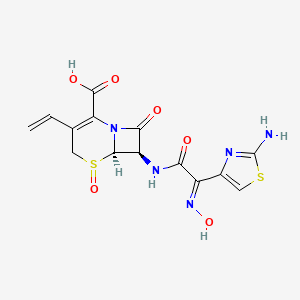

Cefdinir Sulfoxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13N5O6S2 |

|---|---|

Molecular Weight |

411.4 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C14H13N5O6S2/c1-2-5-4-27(25)12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-3-26-14(15)16-6/h2-3,8,12,24H,1,4H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-,27?/m1/s1 |

InChI Key |

DCYIMCVRWITTJO-UOLOGUCOSA-N |

Isomeric SMILES |

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)S(=O)C1)C(=O)O |

Canonical SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)S(=O)C1)C(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

Synthetic Pathways for Cefdinir (B1668824) Sulfoxide (B87167) Production

The primary route to Cefdinir sulfoxide involves the oxidation of the sulfur atom in the dihydrothiazine ring of Cefdinir. This transformation can be achieved through various methods, which are broadly categorized into direct oxidation and stereoselective approaches.

Direct Oxidation Methods of Cefdinir Precursors

Direct oxidation of Cefdinir or its precursors is a common method for the synthesis of this compound. This approach typically involves the use of an oxidizing agent to convert the sulfide (B99878) to a sulfoxide.

Several oxidizing agents have been effectively used for the synthesis of this compound. The choice of reagent can influence the reaction conditions and yield.

Peracetic Acid: The oxidation of Cefdinir using peracetic acid has been reported to produce this compound. In one study, this method yielded the desired sulfoxide at 30%. arkat-usa.org This reagent provides a straightforward, albeit moderately efficient, route to the target compound.

Hydrogen Peroxide: Hydrogen peroxide is another common oxidant employed in the synthesis of this compound. Studies on the degradation of Cefdinir have shown that treatment with hydrogen peroxide leads to the formation of oxidation products, including the sulfoxide. nih.govwisdomlib.orgresearchgate.netsphinxsai.com For instance, degradation studies using 3% hydrogen peroxide at 60°C resulted in a 31.20% degradation of Cefdinir, with the sulfoxide being a significant product. nih.gov Another study using 0.1% v/v hydrogen peroxide also identified oxidative degradation products. researchgate.net

meta-Chloroperoxybenzoic Acid (mCPBA): mCPBA is a widely recognized reagent for the oxidation of sulfides to sulfoxides. googleapis.comvulcanchem.comunipd.it While specific yield data for the direct oxidation of Cefdinir with mCPBA to form the sulfoxide is not extensively detailed in the provided results, its general applicability in oxidizing similar cephalosporin (B10832234) structures suggests it is a viable and potent reagent for this transformation.

Table 1: Reagent-Specific Oxidation of Cefdinir

| Oxidizing Agent | Reaction Conditions | Yield of this compound | Reference |

| Peracetic Acid | Not specified | 30% | arkat-usa.org |

| Hydrogen Peroxide (3%) | 60°C for 60 minutes | 31.20% (degradation of Cefdinir) | nih.gov |

| Hydrogen Peroxide (0.1% v/v) | 6 hours | Degradation observed | sphinxsai.com |

Catalytic sulfoxidation methods offer an alternative to stoichiometric reagents, often providing better selectivity and milder reaction conditions. While the direct application of catalytic sulfoxidation to Cefdinir is not extensively documented in the search results, the field of asymmetric sulfoxidation is well-established. tandfonline.com These methods often employ metal catalysts in combination with an oxidant. For example, visible-light-responsive polyoxometalates have been used as catalysts for the photoredox reduction of sulfoxides, a related transformation. tandfonline.com The development of catalytic systems for the selective oxidation of the sulfur atom in complex molecules like Cefdinir is an active area of research.

Stereoselective Synthesis of this compound Enantiomers

The sulfur atom in this compound is a stereocenter, meaning the sulfoxide can exist as two enantiomers ((R)- and (S)-isomers). The synthesis of specific enantiomers is of significant interest as they may exhibit different biological activities.

The stereoselective synthesis of sulfoxides can be achieved using chiral auxiliaries or chiral catalysts. google.comresearchgate.net Chiral catalysts, often transition metal complexes with chiral ligands, can direct the oxidation to favor the formation of one enantiomer over the other. nih.govgoogle.com For instance, iron-catalyzed stereoselective NH imidation of sulfoxides has been reported, highlighting the potential of metal catalysts in controlling stereochemistry at the sulfur center. nih.gov While specific examples for Cefdinir are not provided, the general principles of asymmetric sulfoxidation using chiral titanium-DET complexes or other chiral metal catalysts are well-established for other sulfides. researchgate.net

The success of a stereoselective synthesis is measured by the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of the product. google.comanu.edu.au A high e.e. indicates a high proportion of the desired enantiomer. For example, in the synthesis of other chiral sulfoxides, enantioselectivities of up to 99% e.e. have been achieved. researchgate.net The diastereomeric ratio becomes relevant when a new stereocenter is introduced into a molecule that already contains one or more stereocenters, as is the case with Cefdinir. The formation of diastereomers can occur, and their ratio is an important measure of the reaction's selectivity. unibo.it While specific data on the e.e. and d.r. for the stereoselective synthesis of this compound are not available in the provided search results, these are critical parameters that would be evaluated in such a synthesis.

Isolation and Purification Methodologies for Synthetic Products

The isolation and purification of this compound and related cephalosporin compounds are challenging due to their structural complexity and the presence of multiple functional groups. The primary goal is to remove unreacted starting materials, by-products, and other impurities, which can be difficult to eliminate from the final product. arkat-usa.org High-performance liquid chromatography (HPLC) is a standard analytical technique used to monitor the progress of the purification and to assess the final purity of the product. acs.orgresearchgate.net

Several methodologies have been developed to achieve high purity for cephalosporin derivatives, which are applicable to this compound.

Acid-Base Treatment and Precipitation: This method exploits the amphoteric nature of cephalosporins. By adjusting the pH of the solution, the compound's solubility can be manipulated. For instance, a common technique involves dissolving the crude product in a basic solution, washing with an organic solvent to remove non-acidic impurities, and then acidifying the aqueous layer to the compound's isoelectric point (pI). google.com At the pI, the molecule has a net zero charge, minimizing its solubility and causing it to precipitate out of the solution. This method has been shown to yield Cefdinir with high purity (e.g., 99.48%) and good yield (e.g., 73%). google.com

Crystallization via Salt Formation: Forming a crystalline salt with a suitable counter-ion is a highly effective purification strategy. This technique can significantly improve the purity of the final product by leveraging the differential solubility of the salt compared to the impurities. For Cefdinir, purification via the formation of a crystalline dicyclohexylamine (B1670486) salt has been reported to achieve outstanding purity levels, often exceeding 99.5% by HPLC area. google.com Similarly, the formation of amine salts of Cefdinir intermediates has been described as an improved procedure for isolating compounds in high purity. acs.org

Resin Chromatography: Purification of crude Cefdinir can be achieved using resin-based chromatography. researchgate.net This involves passing a solution of the crude compound through a column packed with a solid stationary phase (the resin) that selectively adsorbs either the target compound or the impurities, allowing for their separation.

Table 1: Summary of Purification Methodologies

| Methodology | Principle | Reported Purity/Yield | Reference |

|---|---|---|---|

| Precipitation at Isoelectric Point | Manipulating pH to minimize solubility and induce precipitation. | Yield: 73-94%; Purity: >99% | google.com |

| Crystalline Salt Formation | Forming a highly crystalline salt (e.g., with dicyclohexylamine) to separate from amorphous impurities. | Purity: >99.5% | acs.orggoogle.com |

| Resin Purification | Chromatographic separation based on differential adsorption of the compound or impurities to a solid support. | Results in highly pure product. | researchgate.net |

| Acid-Base Treatment | Selective extraction based on acidic/basic properties of the compound. | Purifies product by removing specific types of impurities. | arkat-usa.org |

Synthesis of this compound Analogs and Derivatives for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For cephalosporins like Cefdinir, SAR studies involve synthesizing a series of analogs with systematic modifications to identify key structural features responsible for antibacterial potency. nih.govnih.gov

Modification of Side Chains and Beta-Lactam Ring System

Research into the SAR of Cefdinir has explored modifications at two primary locations: the C-7 side chain and the C-3 substituent of the cephem nucleus. nih.govnih.gov

Modification of the C-3 Position: The vinyl group at the C-3 position of Cefdinir is crucial for its oral absorbability. nih.gov Studies have involved replacing this vinyl group with other substituents to investigate the effect on antibacterial activity. Analogs with a 1-propenyl, ethylthio, or vinylthio group at the C-3 position were synthesized and found to exhibit excellent antibacterial activity, comparable to Cefdinir. However, these modifications resulted in poor oral absorption rates in animal models, highlighting the specific importance of the C-3 vinyl moiety for bioavailability. nih.gov

Modification of the C-7 Side Chain: The 7-amino-[2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido] side chain is a hallmark of third-generation cephalosporins. In SAR studies, the 2-aminothiazol-4-yl group has been replaced with other aryl moieties to assess the impact on antibacterial spectrum and potency. While these analogs showed good activity against Staphylococcus aureus, Cefdinir itself, with the aminothiazolyl ring, demonstrated superior activity against Gram-negative bacteria. nih.gov

Table 2: Selected Cefdinir Analogs and Structure-Activity Relationship Findings

| Modified Position | Original Group (Cefdinir) | Modified Group (Analog) | Impact on Activity/Properties | Reference |

|---|---|---|---|---|

| C-3 | Vinyl | 1-Propenyl | Excellent antibacterial activity, but poor oral absorption. | nih.gov |

| C-3 | Vinyl | Ethylthio | Excellent antibacterial activity, but poor oral absorption. | nih.gov |

| C-7 Side Chain | 2-aminothiazol-4-yl | Other aryl groups | Maintained activity against S. aureus, but reduced activity against Gram-negative bacteria compared to Cefdinir. | nih.gov |

Introduction of Isotopic Labels for Mechanistic Investigations

Isotopic labeling is a powerful tool used to trace the metabolic fate of a drug and to investigate reaction mechanisms. In this technique, one or more atoms in the molecule are replaced with their heavier, non-radioactive (e.g., Deuterium (B1214612), ¹³C, ¹⁵N) or radioactive (e.g., Tritium, ¹⁴C) isotopes. The synthesis of isotopically labeled Cefdinir, for example with deuterium or tritium, can be used in mechanistic studies to understand its biotransformation pathways, including its potential oxidation to this compound in vivo. googleapis.com

Process Optimization and Scale-Up Considerations in this compound Synthesis

The primary synthesis of this compound involves the direct oxidation of Cefdinir. One reported method uses peracetic acid as the oxidizing agent, which produces the sulfoxide in a 30% yield. arkat-usa.org Process optimization focuses on improving this yield, enhancing product purity, and ensuring the scalability of the synthesis for producing reference standards.

Yield Enhancement Strategies

Improving the yield of a chemical reaction is a key goal of process chemistry. For the synthesis of cephalosporins and their derivatives, several strategies can be employed:

Improved Coupling Reagents and Bases: In the synthesis of the parent Cefdinir, the choice of base was found to be critical. Using N-methyl morpholine (B109124) instead of other bases resulted in a more efficient reaction, higher yields, and better product quality, while avoiding long reaction times. asianpubs.org

Reaction Condition Tuning for Purity and Selectivity

Tuning reaction conditions is essential for maximizing the formation of the desired product while minimizing the generation of impurities.

Solvent and Temperature Control: The choice of solvent and reaction temperature can significantly impact the outcome of a synthesis. For instance, acylation reactions in Cefdinir synthesis are often carried out in aprotic solvents like methylene (B1212753) chloride or acetonitrile (B52724) at controlled temperatures (e.g., 0 to 40°C) to ensure selectivity and minimize side reactions. google.com

pH Control: Maintaining the optimal pH is crucial during both the reaction and the work-up stages. As seen in purification, pH control is used to isolate the product. google.com In enzymatic or pH-sensitive reactions, careful pH management can balance the rates of desired reactions versus degradation pathways. nih.gov

Use of Milder Reagents: Employing harsh reaction conditions, such as strong acids or high temperatures for deprotection steps, can lead to the formation of degradation products and even polymerization. google.com The development of processes that use milder conditions, for example, using formic acid for deprotection, helps to preserve the integrity of the molecule and results in a product with higher purity and assay. google.com

Green Chemistry Principles in Sulfoxide Synthesis

The growing emphasis on sustainable industrial practices has propelled the adoption of green chemistry principles in pharmaceutical manufacturing. The synthesis of this compound, a prominent impurity and metabolite of the cephalosporin antibiotic Cefdinir, traditionally involves oxidation methods that can utilize hazardous reagents. For instance, a known laboratory preparation involves the oxidation of Cefdinir using peracetic acid, a strong and potentially hazardous oxidant. arkat-usa.org In alignment with modern environmental and safety standards, research has focused on developing cleaner, more efficient, and sustainable alternatives for the synthesis of sulfoxides from their corresponding sulfides. These green approaches are centered on the use of benign oxidants, advanced catalytic systems, and biocatalysis.

Biocatalytic Oxidation

Biocatalysis has emerged as a powerful green strategy for the selective oxidation of sulfides. ucl.ac.uk This method utilizes isolated enzymes or whole-cell microorganisms to catalyze the sulfoxidation reaction under mild, aqueous conditions, often with high degrees of chemoselectivity and enantioselectivity. ucl.ac.ukrsc.org

Key enzymatic approaches applicable to sulfoxide synthesis include:

Monooxygenases : Enzymes such as Cytochrome P450, Baeyer-Villiger monooxygenases (BVMOs), and flavin-containing monooxygenases (FMOs) are capable of inserting an oxygen atom from dioxygen directly into the sulfur atom of a thioether. rsc.orgacs.org These enzymes are particularly valuable for producing chiral sulfoxides, which is a significant challenge in traditional chemical synthesis. acs.org

Peroxidases : Heme-containing enzymes like catalase-peroxidase can effectively oxidize β-lactam compounds. nih.gov For example, a catalase-peroxidase (KatG) from the bacterium Bacillus pumilis has been successfully used for the stereoselective oxidation of penicillin and cephalosporin derivatives to their (R)-sulfoxides. nih.gov Such enzymatic systems are advantageous as they often use mild oxidants like hydrogen peroxide and operate in environmentally friendly aqueous buffer solutions. rsc.orgnih.gov

Whole-Cell Systems : The use of whole microorganisms, such as Pseudomonas and Bacillus species, provides a cost-effective method for biocatalytic sulfoxidation, as it circumvents the need for expensive enzyme purification and cofactor regeneration. nih.govscielo.br Strains of Pseudomonas monteilii have demonstrated the ability to oxidize thioanisole (B89551) to the corresponding (R)-sulfoxide with excellent yield and enantiomeric excess. scielo.br

The application of these biocatalytic methods offers a promising pathway for the green synthesis of this compound, potentially providing high purity and stereoselectivity while minimizing hazardous waste.

Environmentally Benign Oxidants and Catalysts

A core principle of green chemistry is the replacement of hazardous reagents with safer alternatives. In sulfoxide synthesis, this involves moving away from strong, stoichiometric oxidants towards cleaner options.

Hydrogen Peroxide (H₂O₂) : Hydrogen peroxide is considered an ideal green oxidant because its primary byproduct is water. mdpi.commdpi.com Studies have demonstrated the effective and highly selective oxidation of various organic sulfides to sulfoxides using aqueous H₂O₂. mdpi.com The reaction can often be performed under mild, transition-metal-free conditions, for instance, by using glacial acetic acid as a medium. mdpi.com Forced degradation studies on Cefdinir have utilized hydrogen peroxide, confirming its oxidative capability on the molecule. wisdomlib.orgsphinxsai.com

Advanced Catalytic Systems : To enhance the efficiency and selectivity of green oxidants like H₂O₂, various catalytic systems have been developed. These include metal-free catalysts and solvent-free reaction conditions. organic-chemistry.org For example, solvent-free oxidation of thioethers has been achieved through mechanical milling and visible light photocatalysis using organic polymer films, which allows for easy catalyst recycling. mdpi.comjchemrev.com Other catalysts, such as tantalum carbide, have been shown to effectively promote the oxidation of sulfides to sulfoxides with H₂O₂. organic-chemistry.org

Phase-Transfer Catalysis (PTC) : PTC is a valuable technique for facilitating reactions between reagents in immiscible phases, such as an aqueous oxidant and an organic substrate. wikipedia.orgresearchgate.net This methodology can enable the use of mild, water-soluble oxidants like hydrogen peroxide or sodium hypochlorite (B82951) in biphasic systems, reducing the need for volatile organic solvents and often leading to higher yields and easier product separation. researchgate.netresearchgate.net

These approaches significantly reduce the environmental footprint compared to traditional methods that rely on more aggressive or toxic oxidizing agents.

Interactive Table: Comparison of Green Sulfoxidation Strategies

The following table summarizes and compares various green chemistry approaches applicable to the synthesis of sulfoxides.

| Strategy | Key Reagents/Conditions | Primary Green Advantage |

| Biocatalysis (Enzymatic) | Monooxygenases or Peroxidases; Whole-cell systems (e.g., Bacillus, Pseudomonas); Aqueous buffer; Ambient temperature | High chemo-, regio-, and enantioselectivity; Use of mild conditions; Biodegradable catalysts; Reduced hazardous waste. rsc.orgnih.gov |

| Green Oxidant | Hydrogen Peroxide (H₂O₂); Acetic acid or other mild catalysts | Atom economy is high; The only byproduct is water, which is non-toxic. mdpi.commdpi.com |

| Solvent-Free Synthesis | Mechanical milling (ball milling); Visible light photocatalysis on solid support | Eliminates the use of potentially toxic and volatile organic solvents; Reduces waste and simplifies purification. mdpi.comarabjchem.org |

| Phase-Transfer Catalysis (PTC) | Quaternary ammonium (B1175870) or phosphonium (B103445) salts; Aqueous oxidant (e.g., H₂O₂); Biphasic system (water/organic) | Allows use of water as a solvent; Avoids harsh, anhydrous conditions; Can improve reaction rates and yields. wikipedia.orgresearchgate.net |

Biotransformation and Metabolic Pathways Focus on Enzymatic and Chemical Mechanisms, Not Clinical Outcomes

Enzymatic Formation of Cefdinir (B1668824) Sulfoxide (B87167)

The conversion of cefdinir to cefdinir sulfoxide involves the oxidation of the sulfur atom within the cephem ring. This type of reaction, known as sulfoxidation, is a common metabolic pathway for many sulfur-containing xenobiotics. The primary enzyme systems responsible for such transformations are the Flavin-containing Monooxygenases (FMOs) and the Cytochrome P450 (CYP) superfamily. nih.govdokumen.pub

While cefdinir is not extensively metabolized, in vitro studies have explored its potential interaction with major drug-metabolizing enzymes. fda.gov Research indicates that both FMOs and CYPs are capable of catalyzing sulfoxidation reactions. dokumen.pubnih.gov FMOs are particularly recognized for their role in the oxygenation of soft-nucleophiles, such as the nitrogen and sulfur atoms found in many drugs. nih.govcore.ac.uk CYPs, a vast family of heme-containing monooxygenases, are also well-known for their broad substrate specificity and involvement in oxidative metabolism. dokumen.pubnih.gov However, studies specifically investigating cefdinir's interaction with CYPs have shown that it does not significantly inhibit or induce major CYP isoforms at clinically relevant concentrations. nih.govresearchgate.net

Flavin-Containing Monooxygenases (FMOs): The human FMO gene family consists of five functional members. nih.gov FMOs, particularly FMO1 and FMO3, are known to metabolize a wide range of compounds containing sulfur or nitrogen. nih.gov FMO3 is the predominant form in the adult human liver, while FMO1 is more abundant in the kidney and fetal liver. frontiersin.orgnih.gov The catalytic mechanism of FMOs is distinct in that the enzyme forms a stable C4a-hydroperoxyflavin intermediate, which is ready to oxidize any suitable nucleophilic substrate that enters the active site. nih.govfrontiersin.org This accounts for their broad substrate range without the need for specific substrate binding to initiate the catalytic cycle. nih.gov While direct studies identifying the specific FMO isoform responsible for cefdinir sulfoxidation are limited, the chemical nature of the reaction aligns with the known functions of FMOs. nih.govnih.gov

Cytochrome P450s (CYPs): In vitro studies using human liver microsomes have demonstrated that cefdinir, at a concentration of 2 mM, does not inhibit or stimulate the activity of several major CYP isoforms, including CYP1A1/2, CYP2A6, CYP2B6, CYP2C8/9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. nih.govresearchgate.net This suggests that cefdinir is a poor substrate or inhibitor for these enzymes. nih.gov While CYPs are capable of sulfoxidation, the lack of significant interaction with these primary isoforms indicates their role in this compound formation is likely minimal compared to other potential pathways. dokumen.pubnih.gov Some studies in yeast have noted cytochrome P450 activity in cefdinir degradation, but this is in the context of bioremediation rather than mammalian metabolism. nih.gov

The enzymatic sulfoxidation of cefdinir by monooxygenases involves the transfer of an oxygen atom to the sulfur atom of the dihydrothiazine ring.

FMO-catalyzed mechanism: The FMO catalytic cycle begins with the reduction of the flavin adenine (B156593) dinucleotide (FAD) prosthetic group by NADPH. nih.govnih.gov This reduced FAD then reacts with molecular oxygen to form a stable C4a-hydroperoxyflavin intermediate. nih.govnih.govfrontiersin.org This activated oxygen species then reacts with the nucleophilic sulfur atom of cefdinir, resulting in the formation of this compound and the release of water. nih.govnih.gov A key feature of the FMO cycle is that the release of the oxidized cofactor, NADP+, is often the rate-limiting step, and the enzyme exists in its activated peroxyflavin state prior to substrate interaction. nih.govnih.gov

CYP-catalyzed mechanism: For CYPs, the catalytic cycle is more complex and typically involves substrate binding to the ferric enzyme, followed by a one-electron reduction, binding of molecular oxygen, and a second electron reduction. This leads to the formation of a highly reactive iron-oxo species (perferryl intermediate), which is responsible for abstracting an electron from the substrate's sulfur atom. nih.gov This is followed by oxygen rebound to form the sulfoxide. Evidence suggests that sulfoxidation and other CYP-mediated reactions like N-dealkylation may involve different active oxygen species. nih.gov

Both FMO and CYP enzyme systems require NADPH as a reducing cofactor to facilitate the monooxygenation reaction. nih.govfrontiersin.org Molecular oxygen is also a required co-substrate. nih.govfrontiersin.org

Kinetic studies on the degradation of cefdinir in aqueous solutions show that the process follows pseudo-first-order kinetics. researchgate.netnih.gov In a biodegradation study using the yeast strain Ustilago sp. SMN03, the degradation of cefdinir at an initial concentration of 200 mg/L exhibited a rate constant of 0.222 per day and a half-life of 3.26 days. researchgate.net Another study using Candida sp. SMN04 to degrade 250 mg/L of cefdinir found a degradation rate constant of 0.2335 per day with a half-life of 2.97 days. nih.gov While these studies focus on microbial degradation rather than mammalian metabolism, they provide the most detailed kinetic data available for cefdinir breakdown.

Table 1: Kinetic Parameters of Cefdinir Degradation by Yeast Strains

| Yeast Strain | Initial Cefdinir Concentration (mg/L) | Kinetic Model | Degradation Rate Constant (k, per day) | Half-life (t½, days) | Reference |

|---|---|---|---|---|---|

| Ustilago sp. SMN03 | 200 | Pseudo-first-order | 0.222 | 3.26 | researchgate.net |

| Candida sp. SMN04 | 250 | Pseudo-first-order | 0.2335 | 2.97 | nih.gov |

In vitro experiments are crucial for elucidating metabolic pathways. Studies utilizing human liver microsomes, which contain high concentrations of FMO and CYP enzymes, have been conducted to assess the metabolic fate of cefdinir. nih.govnih.gov

One key study investigated the effects of cefdinir on CYP activities in human hepatic microsomes. The results showed that cefdinir did not significantly affect the metabolism of probe substrates for nine major CYP activities, even at a high concentration of 2 mM. nih.govresearchgate.net This provides strong evidence that cefdinir is not a significant substrate or inhibitor of these CYP enzymes in the human liver. nih.gov While direct studies of cefdinir with recombinant FMOs are not widely published, the general properties of FMOs make them a likely candidate for the observed minor sulfoxidation. nih.govnih.gov

Identification of Specific Enzyme Systems Involved (e.g., Flavin-Containing Monooxygenases, Cytochrome P450s)

Non-Enzymatic Pathways of this compound Formation

Beyond enzymatic catalysis, chemical degradation can also lead to the formation of this compound. Cephalosporins can be susceptible to hydrolysis and isomerization in aqueous solutions, with the degradation pathways being highly dependent on pH. nih.gov Studies on the degradation of penicillin, a related β-lactam, have shown that the sulfur atom can be oxidized to a sulfoxide. nih.gov While specific studies detailing the non-enzymatic formation of this compound are scarce, the chemical reactivity of the thioether in the cephem nucleus makes it susceptible to oxidation by various oxidizing agents that may be present in vitro or in vivo, although this is likely a minor pathway. The degradation of cefdinir in aqueous solution is known to proceed through routes like β-lactam ring-opening and various isomerizations. nih.gov

Chemical Oxidation in Biological Matrices

The transformation of Cefdinir to this compound is primarily an oxidation reaction targeting the sulfur atom within the dihydrothiazine ring of the Cefdinir molecule. arkat-usa.orgnih.gov This process can be chemically induced. For instance, laboratory synthesis of this compound has been achieved by oxidizing Cefdinir with peracetic acid. arkat-usa.org In biological contexts, similar oxidative processes are anticipated to occur, driven by the chemical environment within various tissues and fluids. The presence of endogenous oxidizing agents can facilitate this conversion. Studies have demonstrated that Cefdinir can be oxidized by ferric salts (Fe(III)), where the drug is oxidized and the iron is reduced to its ferrous state (Fe(II)). ajrconline.orgajrconline.org This suggests that metallic ions present in biological matrices could play a role in the non-enzymatic oxidation of Cefdinir.

Role of Reactive Oxygen Species in Sulfoxide Generation

Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism, particularly within the mitochondria during energy production. oup.comfrontiersin.org An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress. frontiersin.org ROS, such as superoxide (B77818) anions (O₂⁻) and hydroxyl radicals (HO•), can induce oxidative damage to various biomolecules, including lipids, proteins, and DNA. frontiersin.orgmdpi.comrsc.org

The generation of ROS has been implicated in the mechanism of action and resistance to certain antibiotics. nih.gov It is plausible that these endogenously produced reactive species contribute to the oxidation of Cefdinir to this compound. The sulfur atom in the Cefdinir structure is susceptible to oxidation by ROS, leading to the formation of the sulfoxide. While direct studies detailing the specific interaction of ROS with Cefdinir are limited, the general reactivity of ROS supports their potential involvement in this biotransformation pathway. frontiersin.orgmdpi.com

Further Transformation Pathways of this compound

Once formed, this compound can undergo further metabolic transformations, including reduction back to the parent compound or degradation into other metabolites.

Degradation of this compound into Secondary Metabolites

Cefdinir and its metabolites can undergo further degradation. Hydrolytic degradation of Cefdinir has been shown to occur via two primary routes: the opening of the β-lactam ring and various pH-dependent isomerizations. nih.gov These degradation pathways can lead to the formation of several secondary metabolites. It is likely that this compound is also subject to similar degradation processes, resulting in a variety of breakdown products. The specific structures of these secondary metabolites derived from this compound have not been extensively characterized in human metabolic studies.

Comparative Biotransformation Studies Across Different Biological Systems

While human metabolism of Cefdinir is not extensive, studies in other biological systems, such as microorganisms, provide insights into potential biotransformation pathways.

A study on the biodegradation of Cefdinir by the yeast strain Ustilago sp. SMN03, isolated from pharmaceutical wastewater, demonstrated significant degradation of the antibiotic. researchgate.netnih.gov The yeast was capable of utilizing Cefdinir as a sole carbon source, degrading 81% of it within six days under optimized conditions. researchgate.netnih.gov Analysis of the degradation products by liquid chromatography-mass spectrometry (LC-MS) identified six novel intermediates, indicating that a major step in the degradation process was the opening of the β-lactam ring. researchgate.netnih.gov

Another study investigated the enhanced degradation of Cefdinir using a nano-bio hybrid system consisting of Candida sp. SMN04 coated with zero-valent iron nanoparticles. japsonline.com This system showed more effective degradation compared to the yeast or nanoparticles alone, with the involvement of β-lactamase and other enzymes being noted. japsonline.com While these studies focus on the degradation of the parent Cefdinir molecule, they highlight enzymatic pathways, such as β-lactam ring hydrolysis, that could also be relevant to the further transformation of this compound in microbial environments.

The following table summarizes the findings of the microbial degradation studies:

| Biological System | Key Findings | Reference |

| Ustilago sp. SMN03 (yeast) | Degraded 81% of Cefdinir in 6 days. The primary degradation step was the opening of the β-lactam ring, leading to six novel intermediates. | researchgate.netnih.gov |

| Candida sp. SMN04 with zero-valent iron nanoparticles | Enhanced degradation of Cefdinir. Implicated the involvement of β-lactamase and other enzymes. | japsonline.com |

These microbial studies provide valuable models for understanding the enzymatic breakdown of the cephalosporin (B10832234) structure, which is central to both Cefdinir and this compound.

Advanced Analytical Characterization and Quantification Methodologies

Spectroscopic Techniques for Structural Elucidation of Cefdinir (B1668824) Sulfoxide (B87167)

The unambiguous identification of Cefdinir Sulfoxide relies on a combination of powerful spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity, three-dimensional structure, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like this compound. It provides precise information about the chemical environment of individual protons and carbon atoms, allowing for the assembly of the molecular framework. The oxidation of the sulfur atom in the dihydrothiazine ring of Cefdinir to a sulfoxide introduces significant changes in the NMR spectra, which can be used for its identification. arkat-usa.org For analysis, samples are typically dissolved in a suitable deuterated solvent, such as dimethyl-d(6) sulfoxide (DMSO-d6). nih.govfrontiersin.org

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial and most fundamental data for structural determination.

¹H NMR: The proton NMR spectrum provides information on the chemical shift, integration (number of protons), and multiplicity (splitting pattern) for each unique proton in the molecule. In this compound, the oxidation of the sulfur atom deshields adjacent protons, causing their corresponding signals to shift downfield compared to the parent Cefdinir.

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. Similar to proton NMR, the carbons adjacent to the newly formed sulfoxide group experience a downfield shift. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. frontiersin.org

2D NMR: Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the proton and carbon signals. researchgate.net

COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different parts of the molecule.

While specific spectral data for this compound is not extensively published, the table below illustrates typical assignments for a related cephalosporin (B10832234) structure, Cefotiam, which demonstrates the type of data obtained from such analyses. nih.gov

Table 1: Example of ¹H and ¹³C NMR Data Assignment for a Cephalosporin Analog This table is illustrative of the data format and is based on a related compound due to the limited availability of published data for this compound.

| Atom | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-6 | 4.95, d, J=4.8 | 57.5 |

| H-7 | 5.54, dd, J=4.8, 8.4 | 59.4 |

| H-2 | - | 124.5 |

| H-4 | 3.59 (d, J=17.4), 3.32 (d, J=17.4) | 25.6 |

Data sourced from a study on Cefotiam hydrochloride in DMSO-d6. frontiersin.orgnih.gov

The oxidation of the sulfur atom in Cefdinir creates a new chiral center at the sulfur, resulting in two possible diastereomers (R- and S-sulfoxides).

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is used to determine the stereochemistry by identifying protons that are close to each other in space, regardless of whether they are bonded. NOESY correlations can help establish the relative configuration of the atoms around the sulfoxide group and other chiral centers in the molecule. mdpi-res.com

Chiral Shift Reagents (CSRs): These are chiral compounds that can be added to the NMR sample to induce chemical shift differences between the enantiomers or diastereomers of a chiral analyte. By forming transient diastereomeric complexes with the this compound isomers, CSRs can enable their distinction and quantification by NMR. researchgate.net The choice of CSR depends on the functional groups present in the analyte.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight and elemental formula of this compound and to investigate its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of a compound's mass, which can be used to determine its elemental formula. This compound has a molecular weight that is 16 Da greater than that of Cefdinir, corresponding to the addition of one oxygen atom. researchgate.net The chemical formula for this compound is C₁₄H₁₃N₅O₆S₂. biosynth.com

Table 2: Exact Mass of Cefdinir and this compound

| Compound | Chemical Formula | Nominal Mass (Da) | Exact Monoisotopic Mass (Da) |

|---|---|---|---|

| Cefdinir | C₁₄H₁₃N₅O₅S₂ | 395 | 395.03581 |

| This compound | C₁₄H₁₃N₅O₆S₂ | 411 | 411.03072 |

Data sourced from PubChem and other chemical databases. biosynth.comnih.gov

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. This technique is essential for elucidating the structure of a molecule. nih.gov The fragmentation pattern of this compound can be compared to that of Cefdinir to confirm the location of the additional oxygen atom. researchgate.net

In positive ion mode using electrospray ionization (ESI), Cefdinir typically shows a protonated molecule [M+H]⁺ at an m/z of approximately 396. researchgate.netscirp.org For this compound, the [M+H]⁺ ion is observed at m/z 412.2. researchgate.net A common fragmentation pathway for Cefdinir involves the cleavage of the β-lactam ring, producing characteristic product ions. For instance, a key transition monitored for Cefdinir quantification is m/z 396.20 → 227.20. nih.gov The fragmentation of this compound follows similar pathways, but the masses of the fragments containing the sulfoxide group are shifted by 16 Da. researchgate.net

Table 3: Key MS/MS Transitions for Cefdinir and Postulated Fragments for this compound

| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) | Postulated Fragment Structure |

|---|---|---|---|

| Cefdinir | 396.1 | 227.2 | Aminothiazole side chain fragment |

| Cefdinir | 396.1 | 271.0 | Fragment from cleavage of β-lactam ring |

| This compound | 412.2 | 227.2 | Aminothiazole side chain fragment (unchanged) |

| This compound | 412.2 | 287.0 | Fragment from cleavage of β-lactam ring (with sulfoxide) |

Fragmentation data compiled from multiple sources. researchgate.netresearchgate.netnih.gov

Isotope Tracing Using Labeled Precursors

Isotope tracing studies, employing precursors labeled with stable isotopes, are instrumental in elucidating the metabolic pathways leading to the formation of this compound. By introducing isotopically labeled Cefdinir into biological systems, researchers can track the metabolic fate of the parent drug and identify its transformation products.

For instance, studies involving the administration of ¹⁴C-labeled Cefdinir have been crucial in understanding its metabolism. Research has shown that following oral administration of ¹⁴C-Cefdinir, the primary metabolite identified in plasma and urine is this compound. These tracer studies provide definitive evidence that this compound is a direct metabolite of Cefdinir in vivo.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule, providing a molecular fingerprint. In the context of this compound, these techniques are particularly useful for confirming the presence of the sulfoxide group and other key structural features.

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its molecular structure. A prominent band appears in the region of 1030-1070 cm⁻¹, which is indicative of the S=O stretching vibration of the sulfoxide group. Other significant peaks correspond to the β-lactam carbonyl group (around 1770 cm⁻¹), the amide carbonyl groups, and the C=C and C=N bonds within the cephalosporin framework.

| Functional Group | Characteristic IR Absorption Band (cm⁻¹) |

| Sulfoxide (S=O) | 1030 - 1070 |

| β-Lactam (C=O) | ~1770 |

| Amide (C=O) | ~1670 |

| C=C and C=N | 1500 - 1650 |

Raman spectroscopy complements IR by providing information on non-polar bonds and is less susceptible to interference from aqueous media, making it suitable for in-situ analysis.

Circular Dichroism (CD) Spectroscopy for Chiral Sulfoxide Analysis

The sulfur atom in this compound is a stereocenter, leading to the existence of two diastereomers, the (R)- and (S)-sulfoxides. Circular Dichroism (CD) spectroscopy is an essential technique for distinguishing between these chiral isomers. CD measures the differential absorption of left- and right-circularly polarized light, which is a property of chiral molecules.

Each diastereomer of this compound will produce a unique CD spectrum, allowing for their differentiation and quantification in a mixture. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the absolute configuration at the sulfur atom. This is critical as the biological activity and toxicological profiles of the diastereomers can differ significantly.

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are the cornerstone for the separation and quantification of this compound from its parent compound and other related substances in various matrices, including pharmaceutical formulations and biological samples.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Cefdinir and its impurities. The choice of detector is crucial for achieving the desired sensitivity and selectivity.

HPLC coupled with a UV-Visible detector is a robust and common method for the routine analysis of this compound. The molecule contains chromophores that absorb light in the UV region, allowing for its detection and quantification.

A typical HPLC-UV method involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). This compound can be effectively separated from Cefdinir and other impurities under these conditions. The detection wavelength is usually set around 289 nm, which corresponds to a significant absorption maximum for Cefdinir and its related compounds. The concentration of this compound is determined by comparing its peak area to that of a reference standard of known concentration.

For higher sensitivity and specificity, especially in complex matrices like plasma or urine, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. This technique provides structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments, offering unambiguous identification.

In an HPLC-MS/MS analysis of this compound, the compound is first separated by HPLC and then introduced into the mass spectrometer. The precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. The transitions from the precursor ion to specific product ions are monitored for highly selective quantification.

| Analytical Technique | Parameter | Typical Value/Finding |

| HPLC-UV | Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water with buffer | |

| Detection Wavelength | ~289 nm | |

| HPLC-MS/MS | Ionization Mode | Electrospray Ionization (ESI) Positive |

| Precursor Ion [M+H]⁺ | m/z 412 | |

| Key Product Ions | m/z 227, 209 |

This powerful combination of chromatography and mass spectrometry allows for the detection and quantification of this compound at very low levels, making it an indispensable tool in metabolic and impurity profiling studies.

Diode Array Detection (DAD) for Purity Assessment

Diode Array Detection (DAD), often coupled with High-Performance Liquid Chromatography (HPLC), is a powerful tool for assessing the purity of this compound. DAD provides spectral information across a range of wavelengths simultaneously, which is invaluable for peak purity analysis and identifying co-eluting impurities. nih.govsphinxsai.com

In the analysis of Cefdinir and its related substances, including this compound, a DAD detector is used to monitor the separation. nih.govsphinxsai.com The ability to acquire full UV-Vis spectra for each peak allows for the determination of peak purity, ensuring that the chromatographic peak of this compound is not composed of multiple unresolved compounds. nih.govsphinxsai.com For instance, in a stability-indicating HPLC method, a photodiode array detector was used to determine the peak purity of Cefdinir and its degradation products, which would include this compound. nih.govsphinxsai.com The detection is often performed at a specific wavelength, such as 286 nm or 285 nm, for optimal response. nih.govsphinxsai.com The USP-NF also indicates the use of a diode array detector in the range of 200–400 nm for identification purposes related to Cefdinir. uspnf.com

Table 1: HPLC-DAD Parameters for Cefdinir and its Impurities

| Parameter | Value | Reference |

|---|---|---|

| Column | Waters RP Spherisorb C18 (25 cm x 4.6 mm, 5µm) | nih.gov |

| Mobile Phase | Water (pH 3.0 with orthophosphoric acid) : Acetonitrile : Methanol (13:5:2 v/v/v) | nih.gov |

| Flow Rate | 1 mL/min | nih.gov |

Chiral Chromatography for Enantiomeric Purity Determination

This compound possesses a chiral center at the sulfur atom, leading to the existence of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these stereoisomers to determine the enantiomeric purity of a sample. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, are widely used for the separation of chiral sulfoxides. mdpi.comtsu.geresearchgate.net

The separation mechanism relies on the differential interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector of the CSP. mdpi.com Studies on various chiral sulfoxides have demonstrated the effectiveness of columns like Chiralpak AD-H and Chiralcel OD-H in achieving baseline separation of enantiomers. mdpi.com For the analysis of sulfoxide-containing drugs, high enantiomeric purities (enantiomeric excesses >99%) have been verified using enantioselective HPLC systems. mdpi.com The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for optimizing the separation. mdpi.comtsu.ge

Table 2: Chiral HPLC Conditions for Sulfoxide Enantiomer Separation

| Parameter | Details | Reference |

|---|---|---|

| Chiral Stationary Phases | Chiralpak AD-H, Chiralcel OD-H, Chiralpak AS-H | mdpi.com |

| Mobile Phase Example | n-Hexane/Ethanol mixtures | mdpi.com |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC for the analysis of this compound. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC provides much higher resolution, improved sensitivity, and significantly faster analysis times. mdpi.comresearchgate.net

UHPLC-DAD methods have been developed for the determination of cephalosporins, demonstrating the utility of this technique for analyzing Cefdinir and its impurities. researchgate.net The enhanced separation power of UHPLC is particularly beneficial for resolving complex mixtures of related substances, ensuring accurate quantification of this compound even in the presence of other structurally similar compounds. mdpi.com A UHPLC-MS/MS method for analyzing β-lactam antibiotics, including cephalosporins, utilized an Acquity UPLC BEH C18 column for separation, highlighting the applicability of this technology. mdpi.com

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be employed for the analysis of charged species like this compound. acs.orgrsc.orgresearchgate.net CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio. This technique offers advantages such as high resolution, minimal sample and solvent consumption, and rapid analysis times. researchgate.net

CE has been successfully applied to the separation of various antibiotics and for the analysis of homogeneity of pharmaceutical compounds. acs.orgrsc.org While specific applications for this compound are not extensively detailed in the provided results, the principles of CE make it a viable and powerful alternative to liquid chromatography for its analysis, particularly for purity assessment and quantification in research settings. acs.orgresearchgate.netfrontiersin.org

Development and Validation of Robust Analytical Assays for Research Applications

The development and validation of robust analytical assays are fundamental for obtaining reliable and reproducible data in research involving this compound. clearsynth.comsynzeal.com These assays are essential for applications such as stability studies, impurity profiling, and pharmacokinetic analysis. sphinxsai.comwisdomlib.org

Method Development and Optimization Parameters

Developing a reliable analytical method for this compound involves the systematic optimization of several key parameters. For HPLC-based methods, these include the selection of an appropriate stationary phase (e.g., C18 column), the composition of the mobile phase (including pH, organic modifier, and buffer concentration), flow rate, and column temperature. nih.govsphinxsai.com

For instance, in the development of a stability-indicating HPLC method for Cefdinir, various solvent compositions were tested to achieve maximum resolution of the peaks. nih.gov A mobile phase consisting of water (pH adjusted to 3.0 with orthophosphoric acid), acetonitrile, and methanol in a ratio of 13:5:2 (v/v/v) with a flow rate of 1 mL/min was found to be optimal for separation on a Waters RP Spherisorb column. nih.gov Detection is typically optimized by selecting a wavelength where the analyte exhibits maximum absorbance, such as 286 nm for Cefdinir and its related compounds. nih.gov

Validation Criteria: Linearity, Accuracy, Precision, Limits of Detection and Quantification

Once a method is developed, it must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure its suitability for the intended purpose. nih.govnih.gov

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For Cefdinir, linearity has been demonstrated over concentration ranges such as 0.05–15.00 μg/mL with a high correlation coefficient (r² value of 0.999). nih.gov Another study showed linearity in the range of 50–600 ppm with a correlation coefficient greater than 0.999. sphinxsai.com

Accuracy: Accuracy is determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is measured. For Cefdinir assays, recovery percentages have been reported to be in the range of 98.0% to 102.0%. sphinxsai.com

Precision: Precision is the measure of the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For Cefdinir assays, the %RSD for precision studies was well within 1%, indicating good precision. sphinxsai.com Another study reported an RSD of less than 2%. wisdomlib.org

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For a Cefdinir HPLC method, the LOD and LOQ were found to be 0.02 μg/mL and 0.05 μg/mL, respectively. nih.gov

Table 3: Validation Parameters for a Cefdinir HPLC Assay

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 0.05 – 15.00 μg/mL | nih.gov |

| Correlation Coefficient (r²) | 0.999 | nih.gov |

| Accuracy (Recovery) | 98.0% - 102.0% | sphinxsai.com |

| Precision (%RSD) | < 1% | sphinxsai.com |

| Limit of Detection (LOD) | 0.02 μg/mL | nih.gov |

Challenges in this compound Analysis in Complex Matrices (e.g., Reaction Mixtures, Biological Samples for In Vitro Studies)

The accurate quantification of this compound in complex matrices, such as industrial reaction mixtures or biological samples used for in vitro research, presents significant analytical hurdles. These challenges stem from the inherent complexity of the sample matrix, the low concentration of the sulfoxide, and potential interferences from the parent compound and other related substances.

A primary difficulty is the matrix effect , where components of the sample other than the analyte of interest alter the analytical response. In biological samples for in vitro studies, components like proteins, salts from culture media, and other small molecules can co-extract with this compound and interfere with its quantification. researchgate.net This interference can manifest as either suppression or enhancement of the analyte's signal, particularly in mass spectrometry-based methods. researchgate.net For example, when analyzing related cephalosporins, the presence of various components in wastewater was found to significantly reduce the degradation rate during testing, highlighting the potent influence of the sample matrix. avestia.com Similarly, studies on Cefdinir analysis in human plasma, a complex biological matrix, necessitate rigorous evaluation of matrix effects to ensure data accuracy. researchgate.net This involves comparing the response of the analyte in a clean solution versus its response when spiked into a blank matrix extract. researchgate.net

Another significant challenge is the presence of co-eluting impurities . In chromatographic methods like HPLC, which are standard for analyzing pharmaceutical impurities, this compound may elute at a similar retention time to other degradation products or synthetic by-products. researchgate.netwaters.com Given that this compound is often present at very low concentrations (e.g., below 0.2%), a major peak from the parent drug, Cefdinir, or another impurity can easily mask its signal, making accurate quantification difficult. waters.comnih.gov Resolving these co-eluting peaks often requires extensive method development, including the screening of different pH levels, mobile phase compositions, and stationary phases. americanpharmaceuticalreview.com In some cases, advanced techniques like two-dimensional liquid chromatography (2D-LC) may be necessary to achieve the required separation, where a specific fraction from the first separation is transferred to a second column for further analysis. waters.comnih.gov

The physicochemical properties and stability of this compound and the parent drug, Cefdinir, also pose challenges. Cefdinir itself has a pH-dependent stability, being least stable at low and high pH values. fda.gov This instability can lead to the formation of degradation products, including this compound, during sample storage, preparation, and analysis, potentially altering the true concentration in the original sample. researchgate.net For instance, this compound has been identified as a product of oxidative stress conditions. sphinxsai.com Therefore, the handling and processing of samples must be carefully controlled to prevent artificial changes in the sulfoxide concentration.

The table below summarizes key findings from studies that highlight the challenges in analyzing Cefdinir and its related compounds in complex environments.

| Challenge | Matrix/Context | Observation | Analytical Implication | Reference |

| Matrix Effect | Human Plasma | Ion suppression or enhancement caused by co-eluting endogenous substances from plasma. | Requires validation using matrix-matched standards to ensure accuracy. | researchgate.net |

| Matrix Effect | Municipal Wastewater | The degradation of Cefdinir was significantly slowed in wastewater compared to clean water, indicating a strong matrix effect. | Direct analysis without sample cleanup is prone to significant error. | avestia.com |

| Co-elution | Pharmaceutical Samples | Isomeric impurities often co-elute with the main active pharmaceutical ingredient (API). | Requires specialized chromatographic methods (e.g., 2D-LC) for resolution and quantification. | waters.com |

| Analyte Stability | Aqueous Solution (pH 1-9) | Cefdinir shows maximum stability at pH 3-7 and degrades faster at pH extremes. | Sample pH must be controlled during storage and analysis to prevent degradation of the parent drug and formation of impurities. | fda.gov |

| Impurity Identification | Cefdinir Bulk Drug | This compound was identified as a degradation product under oxidative stress. | Specific and sensitive methods are needed to detect and quantify this specific impurity among other degradation products. | nih.govsphinxsai.com |

Finally, achieving adequate sensitivity and selectivity for this compound is a fundamental challenge. As a minor impurity, its concentration can be near or below the limit of quantitation (LOQ) of standard analytical methods. nih.gov This necessitates the use of highly sensitive detectors, such as tandem mass spectrometers (MS/MS), and optimized sample preparation techniques, like solid-phase extraction (SPE), to concentrate the analyte and remove interfering matrix components. researchgate.netnih.gov The development of such methods requires careful optimization of parameters including the choice of sorbent, pH, and elution solvents to maximize recovery and ensure reliable quantification. nih.gov

Theoretical and Computational Chemistry of Cefdinir Sulfoxide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and related properties of molecules like Cefdinir (B1668824) sulfoxide (B87167). These methods allow for a detailed understanding of the molecule at the atomic level.

Electronic Structure and Reactivity Studies

The electronic structure of Cefdinir sulfoxide is central to its chemical behavior. Theoretical calculations can map the electron density distribution, identifying regions susceptible to nucleophilic or electrophilic attack. The presence of the sulfoxide group significantly influences the electronic properties of the cephalosporin (B10832234) core, including the reactivity of the crucial β-lactam ring.

Studies on analogous cephalosporin sulfoxides have shown that the oxidation of the sulfur atom to a sulfoxide leads to a withdrawal of electron density from the bicyclic ring system. This, in turn, can affect the susceptibility of the β-lactam carbonyl group to hydrolysis. Computational models can quantify these effects by calculating atomic charges and analyzing the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity.

Illustrative Data on Frontier Molecular Orbitals: This table presents hypothetical, yet representative, data for this compound based on calculations for similar cephalosporins.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily localized on the sulfur atom and adjacent π-systems. |

| LUMO | -1.2 | Predominantly centered on the β-lactam ring, particularly the C=O bond. |

| HOMO-LUMO Gap | 5.3 | Indicates relative kinetic stability. |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which are essential for the structural characterization of this compound.

NMR Chemical Shifts: Theoretical predictions of 1H and 13C NMR chemical shifts are invaluable for assigning experimental spectra and confirming the molecular structure. These calculations typically involve geometry optimization followed by the application of methods like Gauge-Independent Atomic Orbital (GIAO). The predicted shifts are then scaled to account for systematic errors and to match experimental data more closely.

IR Frequencies: The vibrational spectrum of this compound can be computed to identify characteristic infrared (IR) absorption frequencies. These calculations help in assigning the vibrational modes of the molecule, with the stretching frequency of the β-lactam carbonyl group being of particular diagnostic importance. The position of this band is sensitive to the electronic and steric environment, and its theoretical prediction can provide insights into the integrity and reactivity of the β-lactam ring.

Hypothetical Spectroscopic Data: The following table provides expected values for key spectroscopic features of this compound based on theoretical models of related β-lactams.

| Spectroscopic Parameter | Predicted Value | Significance |

| 13C NMR Shift (β-lactam C=O) | 175-180 ppm | Indicator of the electronic environment of the β-lactam ring. |

| 1H NMR Shift (β-lactam protons) | 5.0-6.0 ppm | Reflects the stereochemistry and conformation of the bicyclic system. |

| IR Frequency (β-lactam C=O stretch) | 1780-1800 cm-1 | High frequency is characteristic of a strained four-membered ring. |

Calculation of Energetics for Sulfoxidation Reactions and Conformational Isomers

Computational methods can be employed to study the thermodynamics and kinetics of the formation of this compound from its parent compound, Cefdinir. By calculating the energies of reactants, transition states, and products, the reaction pathway for sulfoxidation can be elucidated. This provides insights into the potential mechanisms of formation and the relative stability of different isomers.

Furthermore, this compound can exist as different conformational isomers due to the flexibility of its side chains and the geometry around the sulfoxide group. Quantum chemical calculations can determine the relative energies of these conformers, identifying the most stable structures in the gas phase and in solution.

Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information about the static properties of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time.

Solvent Effects on Molecular Conformation and Reactivity

The presence of a solvent, such as water, can have a profound impact on the conformation and reactivity of this compound. MD simulations explicitly including solvent molecules can model these effects. The simulations can show how water molecules form hydrogen bonds with the polar groups of this compound, influencing its conformational preferences and potentially mediating chemical reactions. By analyzing the solvent structure around the molecule, regions of high and low solvent accessibility can be identified, which is crucial for understanding its solubility and interactions with biological macromolecules.

Structure-Activity Relationship (SAR) Modeling (Computational)

Structure-Activity Relationship (SAR) modeling is a cornerstone of computational chemistry and drug design, aiming to correlate the chemical structure of a compound with its biological activity. For this compound, these models could be pivotal in understanding how the oxidation of the sulfur atom in the dihydrothiazine ring of Cefdinir alters its efficacy or potential to inhibit bacterial enzymes.

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, a QSAR model could predict its inhibitory activity against key bacterial enzymes, such as β-lactamases.

A hypothetical QSAR model for a series of cephalosporin sulfoxide analogs could be developed using molecular descriptors calculated from their 3D structures. These descriptors, which quantify various physicochemical properties, would be correlated with experimentally determined inhibitory concentrations (e.g., IC₅₀). The resulting model could be represented by a linear regression equation.

Hypothetical QSAR Model Equation:

pIC₅₀ = β₀ + β₁(logP) + β₂(Dipole_Moment) + β₃(LUMO_Energy)

In this equation, pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration) is the dependent variable representing biological activity. The independent variables are molecular descriptors such as the logarithm of the partition coefficient (logP, representing hydrophobicity), Dipole Moment (representing polarity), and the energy of the Lowest Unoccupied Molecular Orbital (LUMO_Energy, related to electrophilicity). The coefficients (β₁, β₂, β₃) indicate the weight of each descriptor's contribution to the activity.

Table 1: Hypothetical Descriptors and Predicted Activity for a Cephalosporin Sulfoxide Series (Note: This data is illustrative and not based on experimental results for this compound.)

| Compound | logP | Dipole Moment (Debye) | LUMO Energy (eV) | Predicted pIC₅₀ |

| Analog 1 | 1.25 | 5.4 | -1.15 | 6.8 |

| Analog 2 | 1.35 | 5.7 | -1.20 | 7.1 |

| This compound | 1.30 | 5.6 | -1.18 | 7.0 |

| Analog 3 | 1.40 | 5.9 | -1.25 | 7.3 |

| Analog 4 | 1.15 | 5.2 | -1.10 | 6.5 |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for this compound would define the spatial distribution of features like hydrogen bond acceptors/donors, hydrophobic regions, and charged centers crucial for binding to a bacterial enzyme's active site.

Such a model could be generated based on the known interactions of other cephalosporins with their targets. The key features would likely include a hydrogen bond acceptor (from the β-lactam carbonyl), a hydrogen bond donor (from the amine group), an aromatic/hydrophobic feature (from the thiazole (B1198619) ring), and a negatively ionizable feature (from the carboxylic acid). The presence of the sulfoxide group would introduce an additional polar feature that could influence receptor interaction.

Table 2: Hypothetical Pharmacophore Features for this compound Targeting a Penicillin-Binding Protein (PBP) (Note: This data is illustrative and not based on experimental results for this compound.)

| Feature Type | Pharmacophore Feature | Location on this compound |

| Hydrogen Bond Acceptor | HBA1 | Carbonyl oxygen of the β-lactam ring |

| Hydrogen Bond Donor | HBD1 | Amine group on the acyl side chain |

| Aromatic/Hydrophobic | HYD1 | Thiazole ring |

| Negatively Ionizable | NI1 | Carboxylic acid group |

| Hydrogen Bond Acceptor | HBA2 | Sulfoxide oxygen |

Ligand-Protein Docking Studies (e.g., with Bacterial Enzymes like Beta-Lactamases)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. Docking studies of this compound with bacterial enzymes like β-lactamases or Penicillin-Binding Proteins (PBPs) would be instrumental in understanding its potential mechanism of action or resistance.

Docking simulations would place this compound into the active site of a target enzyme, and scoring functions would estimate the binding affinity (e.g., in kcal/mol). A lower binding energy typically indicates a more stable and favorable interaction. These simulations would predict the specific conformation (pose) of this compound within the active site that maximizes favorable interactions. The sulfoxide moiety's orientation would be of particular interest, as it could sterically hinder or form new interactions not seen with the parent Cefdinir molecule.

Table 3: Hypothetical Docking Scores and Predicted Binding Affinities for this compound with Bacterial Enzymes (Note: This data is illustrative and not based on experimental results for this compound.)

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, µM) | Key Interacting Residues (Predicted) |

| TEM-1 β-Lactamase | -6.5 | 15.2 | Ser70, Ser130, Lys234 |

| PBP2x (S. pneumoniae) | -7.8 | 1.8 | Thr338, Thr550, Ser337 |

| AmpC β-Lactamase | -5.9 | 45.7 | Ser64, Lys67, Tyr150 |

Table 4: Hypothetical Molecular Interactions of this compound in the Active Site of PBP2x (Note: This data is illustrative and not based on experimental results for this compound.)

| This compound Moiety | Interacting Residue (PBP2x) | Interaction Type | Predicted Distance (Å) |

| β-lactam carbonyl | Ser337 | Hydrogen Bond | 2.9 |

| Carboxylate | Thr550 | Hydrogen Bond | 2.7 |

| Aminothiazole Ring | Tyr446 | Pi-Pi Stacking | 4.5 |

| Sulfoxide Oxygen | Asn396 | Hydrogen Bond | 3.1 |

This compound: An Inactive Metabolite with No Reported Antimicrobial Activity

Extensive review of scientific literature reveals that this compound, a known metabolite of the third-generation cephalosporin antibiotic Cefdinir, is considered to be microbiologically inactive. biosynth.com As a result, detailed research findings on its direct interactions with bacterial enzymes, a critical aspect of antibacterial efficacy, are not available. The focus of in vitro studies has consistently been on the parent compound, Cefdinir, due to its therapeutic activity. fda.govtexas.govfda.gov

The bactericidal action of beta-lactam antibiotics like Cefdinir is contingent upon their ability to bind to and inhibit essential bacterial enzymes, namely penicillin-binding proteins (PBPs), and to resist degradation by bacterial defense enzymes called beta-lactamases. drugbank.compatsnap.com The available data for Cefdinir demonstrates its stability against certain beta-lactamases and its affinity for specific PBPs. drugbank.comnih.gov However, this enzymatic interaction profile does not extend to its sulfoxide metabolite.

Cefdinir itself is not significantly metabolized, with its antibacterial effects primarily attributed to the parent drug. fda.govtexas.govfda.gov The formation of this compound is a metabolic step that appears to render the molecule inactive against bacteria. biosynth.com

Given the established lack of antimicrobial activity, the subsequent detailed analysis of enzyme kinetics, including the determination of IC50 and Ki values, and the specific binding affinities for various PBP isoforms—as would be conducted for an active antibacterial agent—has not been a subject of scientific investigation for this compound. Therefore, the specific data points requested concerning its in vitro biological activity and enzyme interactions are not present in the available scientific literature.

In Vitro Biological Activity and Enzyme Interactions Excluding Clinical Human Data

Interaction with Bacterial Enzymes

Structure-Activity Relationships for Enzyme Inhibition or Modulation

Specific data on the structure-activity relationships (SAR) for Cefdinir (B1668824) Sulfoxide (B87167) concerning enzyme inhibition or modulation are not available in the reviewed literature. For cephalosporins in general, the core bicyclic structure is crucial for its antibacterial activity. The formation of a sulfoxide from the thioether in the dihydrothiazine ring represents a significant chemical modification. This oxidation would likely alter the three-dimensional structure and electronic properties of the molecule, which could, in turn, affect its binding affinity for bacterial enzymes like PBPs or its susceptibility to β-lactamases. However, without direct experimental evidence, any discussion on the SAR of Cefdinir Sulfoxide remains speculative.

In Vitro Antimicrobial Activity Against Model Bacterial Strains

No studies presenting data on the in vitro antimicrobial activity of this compound against model bacterial strains were identified. The focus of antimicrobial testing has been on cefdinir itself.

Determination of Minimum Inhibitory Concentration (MIC) against Specific Microorganisms

There is no available data providing Minimum Inhibitory Concentration (MIC) values for this compound against any specific microorganisms. Extensive MIC data exists for the parent compound, cefdinir, against a wide range of Gram-positive and Gram-negative bacteria. wikipedia.orgnih.govlupin.com

Evaluation of Bactericidal vs. Bacteriostatic Effects in Laboratory Media

A determination of whether this compound has bactericidal or bacteriostatic effects has not been published. The parent compound, cefdinir, is known to be bactericidal. uw.edumedkoo.comdrugs.comtexas.gov The definition of bactericidal versus bacteriostatic is typically based on the ratio of the minimum bactericidal concentration (MBC) to the MIC. droracle.ai Without MIC data for this compound, its classification in this regard cannot be made.

Synergy and Antagonism Studies with Other Antibiotics (In Vitro)

There are no published in vitro studies investigating the synergistic or antagonistic effects of this compound in combination with other antibiotics. Some studies have explored the synergistic potential of cefdinir with other agents. shea-online.org

Cellular Uptake and Efflux Mechanisms in Bacterial Systems (In Vitro)

Information regarding the specific cellular uptake and efflux mechanisms for this compound in bacterial systems is not available. Bacteria can develop resistance to antibiotics by preventing the drug from reaching its target, which includes mechanisms like reduced membrane permeability and active efflux pumps that expel the drug from the cell. google.comnih.govfrontiersin.org It is unknown if this compound would be a substrate for these efflux pumps.

Stability of this compound in Biological Media (e.g., Cell Culture Media, Enzymatic Buffers)

Specific studies detailing the stability of this compound in various biological media such as cell culture media or enzymatic buffers could not be found. The stability of the parent compound, cefdinir, has been noted in the presence of some β-lactamase enzymes. drugs.comresearchgate.netnih.gov The degradation of cefdinir can occur through processes like the opening of the β-lactam ring. researchgate.netresearchgate.net It is plausible that this compound is a degradation product of cefdinir, but its own stability profile has not been characterized.

Stability and Degradation Pathways Chemical Stability

Hydrolytic Stability of Cefdinir (B1668824) Sulfoxide (B87167) Under Various pH Conditions

The hydrolysis of cephalosporins, including Cefdinir and its derivatives like the sulfoxide, is a well-documented phenomenon that leads to the opening of the β-lactam ring and other isomerization reactions. nih.govresearchgate.net The rate and products of hydrolysis are highly dependent on the pH of the aqueous solution. nih.gov